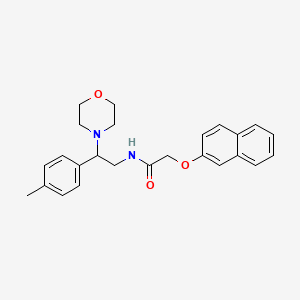

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-19-6-8-21(9-7-19)24(27-12-14-29-15-13-27)17-26-25(28)18-30-23-11-10-20-4-2-3-5-22(20)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONZBMWGQGVQOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a morpholine ring, a p-tolyl group, and a naphthalen-2-yloxy moiety, contributing to its distinct chemical properties. The synthesis typically involves the reaction of naphthalene derivatives with morpholine-containing reagents under controlled conditions.

Synthesis Route:

- Reactants: Naphthalene derivative (e.g., 2-naphthol), morpholine derivative (e.g., 2-(p-tolyl)ethylamine).

- Conditions: The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran with a coupling agent such as dicyclohexylcarbodiimide (DCC) at room temperature.

- Yield: The process aims for high purity and yield through purification techniques like recrystallization or chromatography.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, particularly in the fields of oncology and neurology.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including receptors and enzymes. Notably, it has been shown to:

- Inhibit Kinases: By binding to certain kinases, it may disrupt cell signaling pathways associated with cancer progression.

- Modulate Receptor Activity: It can selectively bind to sigma receptors, influencing neuroprotective pathways and potentially providing therapeutic benefits in neurodegenerative diseases.

Biological Activity Data

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Neuroprotection | Modulation of sigma receptors | |

| Antimicrobial | Exhibits activity against various pathogens |

Case Studies

-

Anticancer Properties:

A study demonstrated that this compound significantly reduced the viability of cancer cell lines in vitro. The compound showed IC50 values indicating potent activity against breast cancer cells, suggesting its potential as an anticancer agent. -

Neuroprotective Effects:

In preclinical models, the compound exhibited protective effects against neurodegeneration induced by oxidative stress. It was found to reduce neuronal cell death and improve functional outcomes in models of Alzheimer's disease. -

Antimicrobial Activity:

The compound has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent.

Comparison with Similar Compounds

This compound can be compared with other similar compounds in terms of structure and biological activity:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| N-(2-morpholino-2-(p-tolyl)ethyl)-1-naphthamide | Different naphthalene position | Anticancer properties |

| N-(2-morpholino-4-ylethyl)-acetamide | Variation in morpholine substitution | Sigma receptor affinity |

| N-(2-morpholino-3-pyridyl)-acetamide | Different heterocyclic moiety | Antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s bioactivity is influenced by three key regions:

Morpholino-p-tolyl ethyl chain: Enhances solubility and target interaction.

Naphthalen-2-yloxy group : Contributes to aromatic stacking and membrane penetration.

Acetamide linker : Facilitates hydrogen bonding with biological targets.

Table 1: Structural and Activity Comparison of Analogous Compounds

Key Findings

Role of p-Tolyl Group :

- The target compound’s p-tolyl group enhances lipophilicity compared to analogs lacking this substituent (e.g., compound). This likely improves cell membrane permeability, contributing to its potent cytotoxicity .

- In contrast, the methoxyphenyl group in compound 3a () reduces potency (IC₅₀ = 69 µM), suggesting methyl substitution (p-tolyl) optimizes activity over methoxy .

Impact of Naphthalen-2-yloxy vs. Other Aromatic Groups: The naphthalen-2-yloxy group in the target compound outperforms benzooxazolyl () and phenoxy () derivatives in cytotoxicity, likely due to enhanced π-π stacking with cellular targets .

Pharmacological Cross-Comparison

- Cytotoxicity : The target compound matches cisplatin’s efficacy at 3.16 µM in HeLa cells, whereas the naphthalen-2-yloxy analog in shows only 11.84% inhibition at 10 µM in a different assay .

- Structural Flexibility: The acetamide linker allows modular substitution, as seen in and , but the p-tolyl-morpholino combination appears uniquely synergistic for cytotoxicity .

Q & A

Q. Critical Factors Influencing Yield :

- Temperature Control : Alkylation steps (e.g., using propargyl bromide) require precise temperature control (0°C to room temperature) to minimize side reactions .

- Catalyst Selection : pTsOH enhances lactonization efficiency, while NaBH3CN facilitates reductive amination .

- Purification : Gradient silica gel chromatography (e.g., 0–8% MeOH in CH2Cl2) and recrystallization (e.g., ethyl acetate) improve purity .

How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

Basic Research Question

Spectroscopic Analysis :

Q. Crystallographic Validation :

- Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For related compounds (e.g., N-(2,6-dichlorophenyl)-2-(naphthalen-1-yl)acetamide), SC-XRD confirms planar acetamide geometry and π-π stacking interactions .

What strategies are effective in optimizing the purity of this compound during synthesis?

Advanced Research Question

- Stepwise Monitoring : Use TLC to track reaction progress and identify intermediates (e.g., tert-butyl ester 30 in Scheme 4) .

- Solvent Selection : Polar aprotic solvents (DMF, dioxane) improve solubility during amidation, while non-polar solvents (CH2Cl2) aid in liquid-liquid extraction .

- Purification Techniques :

How does the compound's structural features influence its biological activity, and what in vitro assays are used to assess this?

Advanced Research Question

Structure-Activity Relationships (SAR) :

- Morpholine Core : Enhances solubility and modulates enzyme inhibition (e.g., butyrylcholinesterase) via hydrogen bonding .

- Naphthyloxy Group : Contributes to hydrophobic interactions with target proteins, as seen in similar sulfonamide derivatives .

Q. In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays using human butyrylcholinesterase (hBChE) to measure IC50 values .

- Cellular Uptake : Radiolabeled analogs (e.g., 3H or 14C) track intracellular accumulation in cancer cell lines .

What computational approaches are employed to predict the compound's interactions with biological targets?

Advanced Research Question

- Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., hBChE) using crystal structures (PDB: 1P0I) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .

- QSAR Modeling : Predicts activity cliffs using descriptors like LogP and polar surface area .

How do researchers address discrepancies in reported synthesis yields or spectroscopic data for this compound?

Advanced Research Question

Case Study: Conflicting NMR Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.